Anti gram-positive/negative bacteria agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti Gram-Positive/Negative Bacteria Agent 1 is a broad-spectrum antibacterial compound designed to combat both Gram-positive and Gram-negative bacteria. This compound is particularly significant in the fight against multidrug-resistant bacterial infections, which pose a serious threat to global health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti Gram-Positive/Negative Bacteria Agent 1 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anti Gram-Positive/Negative Bacteria Agent 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various functional groups can be substituted on the core structure to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced antibacterial activity or modified pharmacokinetic properties .
Scientific Research Applications
Anti Gram-Positive/Negative Bacteria Agent 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.
Medicine: Investigated for its potential in treating multidrug-resistant infections.
Industry: Utilized in the development of antibacterial coatings and materials .
Mechanism of Action
The mechanism of action of Anti Gram-Positive/Negative Bacteria Agent 1 involves disrupting the bacterial cell membrane, leading to cell lysis and death. The compound targets specific proteins and enzymes essential for bacterial survival, such as those involved in cell wall synthesis and DNA replication. This multi-target approach reduces the likelihood of resistance development .
Comparison with Similar Compounds
Penicillin: Effective against Gram-positive bacteria but less so against Gram-negative bacteria.
Cephalosporins: Broad-spectrum antibiotics with a similar mechanism of action.
Carbapenems: Highly effective against multidrug-resistant bacteria but can be limited by resistance mechanisms
Uniqueness: Anti Gram-Positive/Negative Bacteria Agent 1 stands out due to its broad-spectrum activity and effectiveness against both Gram-positive and Gram-negative bacteria. Its ability to target multiple bacterial pathways makes it a valuable tool in combating antibiotic resistance .
Properties
Molecular Formula |
C67H68N10O21S |
---|---|
Molecular Weight |
1381.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[3-[4-[4-oxo-4-[2,4,6-tris[[(2,3-diacetyloxybenzoyl)amino]methyl]anilino]butyl]triazol-1-yl]propanoylamino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C67H68N10O21S/c1-34(78)93-48-22-13-19-45(56(48)96-37(4)81)60(86)68-30-40-28-42(31-69-61(87)46-20-14-23-49(94-35(2)79)57(46)97-38(5)82)53(43(29-40)32-70-62(88)47-21-15-24-50(95-36(3)80)58(47)98-39(6)83)71-51(84)25-12-18-44-33-76(75-74-44)27-26-52(85)72-54(41-16-10-9-11-17-41)63(89)73-55-64(90)77-59(66(91)92)67(7,8)99-65(55)77/h9-11,13-17,19-24,28-29,33,54-55,59,65H,12,18,25-27,30-32H2,1-8H3,(H,68,86)(H,69,87)(H,70,88)(H,71,84)(H,72,85)(H,73,89)(H,91,92)/t54-,55-,59+,65-/m1/s1 |
InChI Key |
ARSMLLZMLQQMOG-DITPPKNNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NCC2=CC(=C(C(=C2)CNC(=O)C3=C(C(=CC=C3)OC(=O)C)OC(=O)C)NC(=O)CCCC4=CN(N=N4)CCC(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)CNC(=O)C8=C(C(=CC=C8)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NCC2=CC(=C(C(=C2)CNC(=O)C3=C(C(=CC=C3)OC(=O)C)OC(=O)C)NC(=O)CCCC4=CN(N=N4)CCC(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O)CNC(=O)C8=C(C(=CC=C8)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.